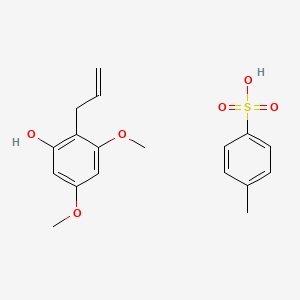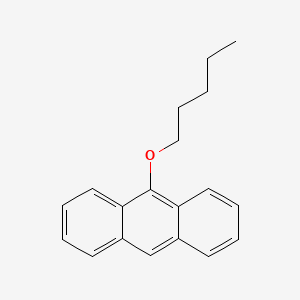
9-(Pentyloxy)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(Pentyloxy)anthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon Anthracene itself is composed of three fused benzene rings, and the addition of a pentyloxy group at the 9th position modifies its chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Pentyloxy)anthracene typically involves the substitution of a pentyloxy group at the 9th position of anthracene. One common method is the nucleophilic substitution reaction where 9-bromoanthracene reacts with pentanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the anthracene core, particularly at the 9 and 10 positions. For example, nitration using nitric acid can yield nitroanthracene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitric acid in sulfuric acid for nitration.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Nitroanthracene derivatives.
科学的研究の応用
9-(Pentyloxy)anthracene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique photophysical properties make it useful in studying light-matter interactions.
Medicine: Investigated for its potential use in photodynamic therapy, where light-activated compounds are used to treat diseases.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices.
作用機序
The mechanism of action of 9-(Pentyloxy)anthracene largely depends on its interaction with light. Upon absorption of light, the compound can undergo various photochemical reactions, including fluorescence and phosphorescence. These processes involve the excitation of electrons to higher energy states and their subsequent return to the ground state, emitting light in the process. The specific pathways and molecular targets can vary depending on the application, such as in photodynamic therapy where the compound generates reactive oxygen species to target diseased cells.
類似化合物との比較
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications such as OLEDs.
9-Methylanthracene: Another derivative with distinct photophysical properties, often used in photochemical studies.
9-Anthracenecarboxylic acid: Utilized in the synthesis of coordination complexes and studied for its photochromic properties.
Uniqueness: 9-(Pentyloxy)anthracene stands out due to the presence of the pentyloxy group, which can influence its solubility, reactivity, and photophysical properties. This makes it a versatile compound for various applications, particularly in fields requiring specific light absorption and emission characteristics.
特性
CAS番号 |
112607-81-5 |
|---|---|
分子式 |
C19H20O |
分子量 |
264.4 g/mol |
IUPAC名 |
9-pentoxyanthracene |
InChI |
InChI=1S/C19H20O/c1-2-3-8-13-20-19-17-11-6-4-9-15(17)14-16-10-5-7-12-18(16)19/h4-7,9-12,14H,2-3,8,13H2,1H3 |
InChIキー |
XIYRAAGYGOXZGL-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=C2C=CC=CC2=CC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


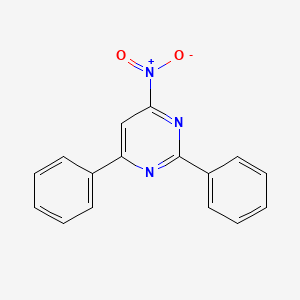
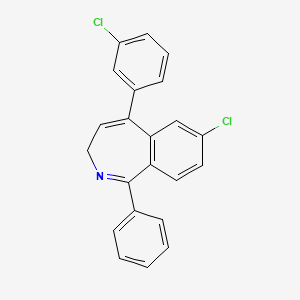
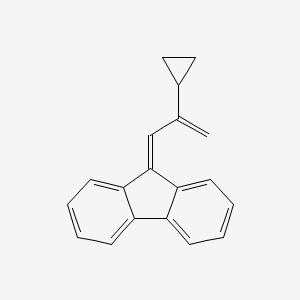
methylidene}-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14316321.png)
![1-[Bis(phenylsulfanyl)methyl]naphthalene](/img/structure/B14316323.png)
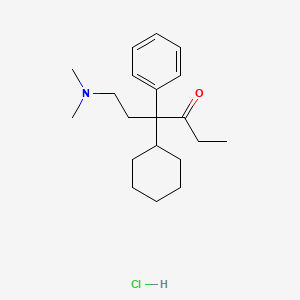

![4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14316335.png)

![4-(6-Methyl-1,3-benzothiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14316345.png)
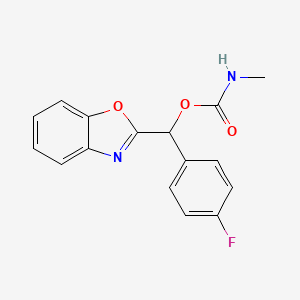
![1-[2-(Pentyloxy)ethoxy]pentane](/img/structure/B14316356.png)
![4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14316364.png)
